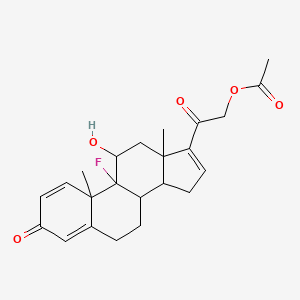
2,2',3,3',5,5',6,6'-Octachloro-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,5,5’,6,6’-Octachloro-1,1’-bi(cyclohexa-2,5-dien-1-ylidene)-4,4’-dione: is a chlorinated organic compound It is characterized by its multiple chlorine atoms and a unique bi(cyclohexa-2,5-dien-1-ylidene) structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octachloro-1,1’-bi(cyclohexa-2,5-dien-1-ylidene)-4,4’-dione typically involves chlorination reactions. The starting materials and specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The choice of equipment, reaction monitoring, and purification techniques are essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can potentially remove chlorine atoms or alter the structure of the compound.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
2,2’,3,3’,5,5’,6,6’-Octachloro-1,1’-bi(cyclohexa-2,5-dien-1-ylidene)-4,4’-dione:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its biological activity and potential effects on living organisms.
Medicine: Explored for its potential therapeutic properties or as a lead compound for drug development.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure due to multiple chlorine atoms.
Chlorinated Quinones: Share similar chlorination patterns and potential reactivity.
Uniqueness
The unique bi(cyclohexa-2,5-dien-1-ylidene) structure of 2,2’,3,3’,5,5’,6,6’-Octachloro-1,1’-bi(cyclohexa-2,5-dien-1-ylidene)-4,4’-dione sets it apart from other chlorinated compounds, providing distinct chemical and physical properties.
Properties
CAS No. |
5411-84-7 |
|---|---|
Molecular Formula |
C12Cl8O2 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-(2,3,5,6-tetrachloro-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12Cl8O2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 |
InChI Key |
WEKJYLVKHPNRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C2C(=C(C(=O)C(=C2Cl)Cl)Cl)Cl)C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dichlorophenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009467.png)



![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide](/img/structure/B12009487.png)

![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12009496.png)

![2-(cyclohexylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12009507.png)

![3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009527.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12009536.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009537.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12009542.png)
